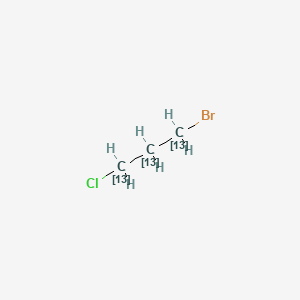
(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
Overview
Description
Dechloro Rivaroxaban is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat thromboembolic disorders. Dechloro Rivaroxaban is structurally similar to Rivaroxaban but lacks the chlorine atom, which may influence its pharmacological properties and interactions.
Mechanism of Action
Target of Action
Dechloro-rivaroxaban, also known as Rivaroxaban Deschloro Impurity, is a highly selective inhibitor of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting .
Mode of Action
Dechloro-rivaroxaban competitively inhibits both free and clot-bound Factor Xa . Factor Xa is essential for the conversion of prothrombin (Factor II) to thrombin (Factor IIa) . By inhibiting Factor Xa, Dechloro-rivaroxaban prevents the formation of thrombin, thereby attenuating the coagulation process .
Biochemical Pathways
The inhibition of Factor Xa by Dechloro-rivaroxaban affects both the intrinsic and extrinsic coagulation pathways . Factor Xa is at the crossroads of these pathways and is responsible for converting prothrombin to thrombin . By inhibiting Factor Xa, Dechloro-rivaroxaban disrupts the coagulation cascade, preventing the formation of fibrin clots .
Pharmacokinetics
Rivaroxaban, from which Dechloro-rivaroxaban is derived, exhibits predictable pharmacokinetics . It has a rapid onset of action (within 2-4 hours) and a half-life of 7-11 hours in young subjects and 11-13 hours in elderly subjects . Rivaroxaban is eliminated from plasma with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .
Result of Action
The primary result of Dechloro-rivaroxaban’s action is the prevention of blood clot formation. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in the prevention of fibrin clot formation, reducing the risk of thrombotic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Action Environment
The action of Dechloro-rivaroxaban can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, or other anticoagulants . Additionally, its action can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring and the introduction of the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Dechloro Rivaroxaban follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. It involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Dechloro Rivaroxaban undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may produce reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted analogs.
Scientific Research Applications
Dechloro Rivaroxaban has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of anticoagulant derivatives.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors involved in blood coagulation.
Medicine: Explored for its potential as an anticoagulant with different pharmacokinetic and pharmacodynamic profiles compared to Rivaroxaban.
Industry: Utilized in the development of new anticoagulant drugs and in quality control processes for pharmaceutical production.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: The parent compound, known for its anticoagulant properties.
Apixaban: Another Factor Xa inhibitor with a different chemical structure.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness
Dechloro Rivaroxaban is unique due to the absence of the chlorine atom, which may influence its pharmacological properties, such as binding affinity, metabolism, and excretion
Properties
IUPAC Name |
N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVCANNMDYDYLN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118194 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415566-28-7 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dechloro-rivaroxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415566287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLORO-RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25RP4RHW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)





